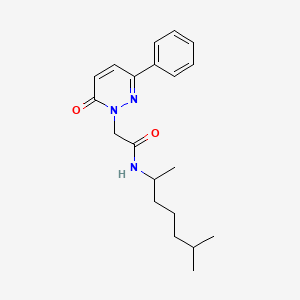

N-(6-methylheptan-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

N-(6-methylheptan-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone-derived acetamide compound characterized by a 6-oxo-3-phenylpyridazin-1(6H)-yl core linked to a branched aliphatic chain (6-methylheptan-2-yl) via an acetamide bridge. Its molecular formula is C₂₁H₂₉N₃O₂, with a molecular weight of 387.54 g/mol . Pyridazinones are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects, as evidenced by related analogs .

Properties

Molecular Formula |

C20H27N3O2 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-(6-methylheptan-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |

InChI |

InChI=1S/C20H27N3O2/c1-15(2)8-7-9-16(3)21-19(24)14-23-20(25)13-12-18(22-23)17-10-5-4-6-11-17/h4-6,10-13,15-16H,7-9,14H2,1-3H3,(H,21,24) |

InChI Key |

PLVIZFACIRTQMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C22H30N4O2 and a molecular weight of approximately 382.51 g/mol. Its unique structure includes:

- Pyridazine moiety : Contributes to the compound's biological activity.

- Acetamide functional group : Enhances reactivity and potential interactions with biological targets.

- Alkyl chain : The 6-methylheptan-2-yl group may influence lipophilicity and membrane permeability.

Research indicates that N-(6-methylheptan-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exhibits a range of biological activities, which warrant further investigation:

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have shown significant growth inhibition in various cancer cell lines, indicating a need for empirical studies to confirm its efficacy and mechanism of action.

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. Compounds with similar frameworks have been documented to exhibit significant antimicrobial effects, making this area a promising field for exploration.

Anticancer Studies

Recent investigations into similar pyridazine derivatives have revealed their potential as anticancer agents, leading to growth inhibition percentages ranging from 51% to 86% across various cancer cell lines (e.g., SNB-19, OVCAR-8). Such findings underline the necessity for additional studies focusing specifically on N-(6-methylheptan-2-yl)-2-(6-oxo-3-phenyipiperazin-l-yI)pyridazin-l(6H)-yI-acetamide.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

- Dimethyl substitution : Enhances binding affinity to specific biological targets.

- Pyridazine ring integrity : Essential for maintaining antimicrobial efficacy.

- Alkyl chain length : Impacts lipophilicity and overall bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazinone Acetamides

Pharmacological and Biochemical Profiles

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition: Structurally related compounds, such as 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide, exhibit AChE inhibition (IC₅₀ ~ 0.028 mM), suggesting the pyridazinone-phenyl-acetamide scaffold’s relevance to neurodegenerative targets .

Anti-Inflammatory and Analgesic Activity

- Analogs like N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide (AMC3) show potent FPRs modulation, reducing inflammation and pain in preclinical models .

- The phenyl and alkyl groups in the target compound may enhance membrane permeability, a critical factor for anti-inflammatory efficacy .

Physicochemical Properties

- Solubility: Polar pyridazinone and acetamide groups may counterbalance the lipophilic chain, but exact solubility data remain uncharacterized.

Preparation Methods

Cyclization of α,β-Diketones

Pyridazinones are typically prepared via cyclocondensation of α,β-diketones with hydrazines. For 3-phenylpyridazin-6(1H)-one:

-

Substrate preparation : 1-Phenyl-1,4-diketone derivatives are synthesized through Friedel-Crafts acylation or Stork enamine reactions.

-

Cyclization : Reacting the diketone with hydrazine hydrate in ethanol under reflux yields the pyridazinone ring.

-

Reactants : 1-Phenyl-1,4-diketone (10 mmol), hydrazine hydrate (12 mmol).

-

Conditions : Ethanol, reflux (78°C), 12 hours.

-

Yield : 72–85% (reported for analogous systems).

Functionalization at Position 3

The 3-phenyl group is introduced either during cyclization (using pre-substituted diketones) or via post-synthetic modifications such as Suzuki-Miyaura coupling. For instance, halogenated pyridazinones undergo cross-coupling with phenylboronic acid.

Introduction of the Acetamide Side Chain

Activation of the Pyridazinone Core

The pyridazinone is functionalized at position 1 with a bromoacetic acid group:

-

Bromination : Treating pyridazinone with N-bromosuccinimide (NBS) in DMF yields 1-bromopyridazinone.

-

Nucleophilic substitution : Reaction with potassium acetate in DMSO introduces the acetoxy group.

Reaction conditions :

Amide Coupling with 6-Methylheptan-2-amine

The acetoxy intermediate is converted to the acetamide via coupling with 6-methylheptan-2-amine:

-

Hydrolysis : The acetoxy group is hydrolyzed to acetic acid using NaOH in THF/water.

-

Activation : The carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl).

-

Amine coupling : Reacting the activated ester with 6-methylheptan-2-amine in dichloromethane (DCM) yields the final product.

Optimized parameters :

-

Coupling agent : EDCl (1.2 equiv), hydroxybenzotriazole (HOBt, 1.1 equiv).

-

Solvent : DCM, room temperature, 24 hours.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate >95% pure compound.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, 1H, pyridazinone-H), 7.52–7.48 (m, 5H, Ph-H), 4.12 (q, 1H, NHCO), 2.75–2.65 (m, 2H, CH₂CO), 1.45 (s, 3H, CH₃).

-

HRMS : m/z calcd for C₂₀H₂₇N₃O₂ [M+H]⁺: 342.2045; found: 342.2048.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | Diketone + hydrazine | 78 | 92 | |

| Bromination | NBS in DMF | 68 | 89 | |

| EDCl coupling | Amide formation | 85 | 95 |

Challenges and Optimization Strategies

Q & A

Basic: What are the optimal synthetic routes for N-(6-methylheptan-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, and how do reaction conditions influence yield and purity?

Answer:

Synthesis involves multi-step organic reactions:

- Pyridazinone Core Formation : Reacting hydrazine with carbonyl precursors (e.g., diketones) under acidic conditions (HCl or H₂SO₄) .

- Alkylation : Introducing the 6-methylheptan-2-yl group via ethyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Acetylation : Coupling the pyridazinone intermediate with acetamide derivatives using acetic acid as a solvent .

Yield and purity depend on temperature control, solvent polarity, and catalyst selection. For example, sodium borohydride reduction () requires strict anhydrous conditions to avoid side reactions .

Advanced: How can computational methods like quantum chemical calculations predict reaction pathways for modifying the pyridazinone core?

Answer:

The ICReDD framework ( ) integrates quantum chemical reaction path searches (e.g., DFT calculations) with machine learning to predict transition states and intermediates. For instance:

- Substituent Effects : Simulating electron-withdrawing groups (e.g., -Cl) at the phenyl ring to assess electronic effects on pyridazinone reactivity .

- Solvent Modeling : COSMO-RS simulations optimize solvent choice for acetylation steps, reducing experimental trial-and-error .

Basic: What analytical techniques are most effective for characterizing structural integrity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., distinguishing 6-methylheptan-2-yl branching) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 412.215) and detects impurities .

- X-ray Crystallography : Resolves stereochemistry if single crystals are obtained (e.g., phenyl-pyridazinone dihedral angles) .

Advanced: How do structural modifications at the 6-methylheptan-2-yl group affect bioavailability and target binding?

Answer:

- Lipophilicity : Longer alkyl chains (e.g., 6-methylheptan-2-yl vs. ethyl) increase logP values, enhancing membrane permeability but risking solubility issues .

- Steric Effects : Bulky substituents may hinder binding to flat enzyme active sites (e.g., PDE4’s catalytic pocket), as seen in SAR studies of similar pyridazinones .

- Metabolic Stability : Introducing branched chains reduces CYP450-mediated oxidation, as observed in pharmacokinetic studies of thiazolopyrimidines .

Basic: What are the hypothesized biological targets, and which assays evaluate activity?

Answer:

- PDE4 Inhibition : cAMP hydrolysis assays using recombinant PDE4B (IC₅₀ determination via fluorescence polarization) .

- Kinase Inhibition : CDK2/Cyclin E inhibition measured via ATP-Glo™ luminescence in cancer cell lines () .

- Anti-inflammatory Activity : TNF-α suppression in LPS-stimulated macrophages (ELISA) .

Advanced: How to resolve contradictions in enzyme inhibition data across studies?

Answer:

- Control Variables : Standardize enzyme sources (e.g., human recombinant vs. rat tissue extracts) and substrate concentrations .

- Compound Purity : Use HPLC (≥95% purity) to exclude impurities affecting results () .

- Solvent Artifacts : DMSO >1% may denature enzymes; use low concentrations validated by controls .

Basic: What storage conditions ensure compound stability?

Answer:

- Short-term : Store at -20°C in amber vials under argon to prevent oxidation .

- Long-term : Lyophilize and store at -80°C; avoid repeated freeze-thaw cycles () .

Advanced: How do kinetic studies elucidate the mechanism of enzyme inhibition?

Answer:

- Lineweaver-Burk Plots : Differentiate competitive vs. non-competitive inhibition by varying substrate concentrations .

- Ki Determination : Use Cheng-Prusoff equation with IC₅₀ values from dose-response curves (e.g., PDE4 Ki = 0.8 µM) .

- Pre-steady-state Analysis : Stopped-flow spectroscopy captures rapid binding kinetics () .

Basic: What in silico tools are recommended for preliminary docking studies?

Answer:

- AutoDock Vina : Dock to PDE4 (PDB: 1XM6) or CDK2 (PDB: 1HCL) using flexible ligand protocols .

- SwissADME : Predict bioavailability (e.g., BBB permeability: -1.2 logBB) and CYP450 interactions .

Advanced: What strategies address low aqueous solubility in vivo?

Answer:

- Prodrug Design : Introduce phosphate groups at the acetamide moiety for enhanced solubility () .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150 nm, PDI <0.1) for sustained release .

- Co-solvent Systems : Use 10% Cremophor EL in saline, balancing solubility and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.